N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

Catalog No.
S992120
CAS No.
1216647-82-3
M.F
C10H13NO3
M. Wt
198.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

CAS Number

1216647-82-3

Product Name

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

IUPAC Name

benzyl N-(2-hydroxy(1,2-13C2)ethyl)carbamate

Molecular Formula

C10H13NO3

Molecular Weight

198.196

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)/i6+1,7+1,11+1

InChI Key

SAGINAGERRNGGV-CBEZPVNKSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCO

Synonyms

N-(2-Hydroxyethyl)carbamic Acid Phenylmethyl Ester-13C2,15N; (2-Hydroxyethyl)carbamic Acid Benzyl Ester-13C2,15N; 2-(Benzyloxycarbonylamino)ethanol-13C2,15N;
  • Carbon-13 (¹³C): This isotope of carbon has one additional neutron compared to the more common carbon-12 (¹²C). ¹³C is a stable isotope and a powerful tool in NMR spectroscopy .
  • Nitrogen-15 (¹⁵N): This isotope of nitrogen has one additional neutron compared to the more common nitrogen-14 (¹⁴N). ¹⁵N is also a stable isotope and finds application in NMR spectroscopy .

The incorporation of these specific isotopes allows N-BEC-EA-13C2,15N to be used as an internal standard or tracer molecule in scientific research applications.

Potential Applications

Due to the presence of the ¹³C and ¹⁵N isotopes, N-BEC-EA-13C2,15N holds promise for various research applications, including:

  • Metabolic studies

    N-BEC-EA-13C2,15N could be used to trace the metabolic pathways of ethanolamine-containing molecules within cells or organisms. The labeled carbon and nitrogen atoms can be monitored using NMR spectroscopy, allowing researchers to track the fate of the molecule within the system .

  • Protein-ligand interactions

    N-BEC-EA-13C2,15N could be incorporated into biomolecules such as peptides or proteins to study their interactions with other molecules like receptors or enzymes. The isotope labels would again be detectable via NMR spectroscopy, providing detailed information about the binding interactions at the atomic level .

  • Drug discovery

    N-BEC-EA-13C2,15N could be a valuable tool in drug discovery pipelines. By incorporating the labeled molecule into target proteins or cellular systems, researchers could assess the interaction and potential efficacy of new drug candidates .

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N is a stable isotope-labeled compound that incorporates carbon-13 and nitrogen-15 into its molecular structure. This compound serves as a valuable tool in various scientific fields, particularly in research involving metabolic pathways and pharmacokinetics. The presence of the benzyloxycarbonyl group enhances its chemical stability and solubility in common solvents such as ethanol and dimethyl sulfoxide, making it suitable for laboratory applications .

  • Oxidation: This compound can be oxidized to yield corresponding carbonyl compounds.
  • Reduction: Reduction reactions convert it back to ethanolamine derivatives.
  • Substitution: The benzyloxycarbonyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reactions typically involve reagents such as:

  • Oxidizing agents: e.g., potassium permanganate
  • Reducing agents: e.g., lithium aluminum hydride
  • Substitution reagents: e.g., alkyl halides

These reactions are generally conducted under controlled temperature and pH conditions to optimize yield and specificity .

Major Products Formed

The primary products from these reactions include various ethanolamine derivatives, carbonyl compounds, and substituted benzyloxycarbonyl compounds.

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N is believed to act as an agonist of the NBE receptor, a G-protein coupled receptor located in the central nervous system. Its incorporation into biochemical pathways allows researchers to trace its movement and transformation within biological systems, thus elucidating molecular targets involved in various metabolic processes .

Laboratory Synthesis

The synthesis of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N typically involves the incorporation of stable isotopes into the molecular structure. Standard methods utilize solvents like dichloromethane, ethanol, and methanol under specific reaction conditions to ensure high yield and purity.

Industrial Production

For large-scale synthesis, industrial methods mirror laboratory techniques but are optimized for efficiency. This includes ensuring that stable isotopes are effectively integrated into the final product while maintaining high purity levels.

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N has diverse applications across several fields:

  • Chemistry: Acts as a reference standard in nuclear magnetic resonance spectroscopy for studying molecular structures.
  • Biology: Used in metabolic studies to trace biochemical pathways.
  • Medicine: Serves as an intermediate in synthesizing labeled pharmaceuticals.
  • Industry: Employed in producing stable isotope-labeled compounds for environmental monitoring and quality control .

The compound's stable isotopes facilitate detailed interaction studies within biological systems. By tracing its incorporation into various biochemical pathways, researchers can gain insights into metabolic fluxes and interactions with other molecules. This capability enhances our understanding of drug metabolism and efficacy in pharmacological research .

Similar Compounds

  • N-(2-Hydroxyethyl)carbamic Acid Phenylmethyl Ester-13C2,15N
  • (2-Hydroxyethyl)carbamic Acid Benzyl Ester-13C2,15N
  • 2-(Benzyloxycarbonylamino)ethanol-13C2,15N

Uniqueness

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N stands out due to its specific isotopic labeling. This feature makes it particularly useful for detailed metabolic studies and pharmacokinetic analyses. Its stable isotopes provide high sensitivity and specificity in analytical techniques like nuclear magnetic resonance spectroscopy, setting it apart from similar compounds that may lack such labeling capabilities .

XLogP3

1

Dates

Last modified: 04-14-2024

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